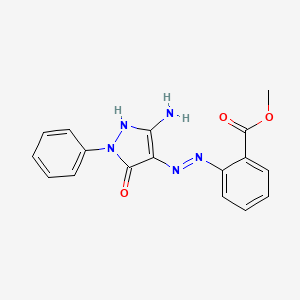

(E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate

Description

The compound (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate belongs to the pyrazolone-hydrazinylidene class, characterized by a pyrazolone core (a five-membered ring with two adjacent nitrogen atoms and a ketone group) conjugated with a hydrazinylidene moiety. This structural motif is critical for its electronic and steric properties, enabling applications in medicinal chemistry (e.g., antimicrobial or anticancer agents) and materials science. The E-configuration of the hydrazinylidene group is stabilized by intramolecular hydrogen bonding, as observed in analogous structures .

Properties

IUPAC Name |

methyl 2-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-25-17(24)12-9-5-6-10-13(12)19-20-14-15(18)21-22(16(14)23)11-7-3-2-4-8-11/h2-10,21H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJROICCIDWVJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and specific case studies.

Synthesis

The synthesis of (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate typically involves the condensation of appropriate hydrazones and aromatic aldehydes. The process can be optimized through various reaction conditions, such as solvent choice and temperature, to improve yield and purity.

Antiviral Activity

Recent studies have indicated that compounds similar to (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate exhibit promising antiviral activity. For instance, a study evaluating a series of hydrazones against SARS-CoV-2 demonstrated significant inhibition of the main protease (Mpro), suggesting that structural modifications could enhance antiviral efficacy .

Antibacterial Activity

Hydrazone derivatives have been widely studied for their antibacterial properties. In vitro assays have shown that certain pyrazole-based compounds exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antiviral Efficacy

In a recent investigation, a modified hydrazone compound was tested for its ability to inhibit SARS-CoV-2 replication. The results indicated that the compound significantly reduced viral load in infected cell lines, showcasing its potential as a therapeutic agent against COVID-19. The docking studies revealed strong interactions with the viral protease, highlighting the importance of structure in determining biological activity .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial activity of pyrazole derivatives, including those structurally related to (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate. The compounds were evaluated using the microplate Alamar Blue assay against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, which underscores their potential as new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazone derivatives. Modifications at specific positions on the pyrazole ring or alterations in substituents can significantly impact both antiviral and antibacterial activities. For example, variations in the electron-donating or withdrawing nature of substituents can influence binding affinity to target enzymes or receptors.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate have shown efficacy against various cancer cell lines, including breast and lung cancers . The ability to selectively target cancerous cells while sparing normal cells is a critical advantage.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with aging and various diseases . This activity is attributed to the presence of hydrazone moieties that enhance electron donation capabilities.

Fungicidal Activity

(E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate has shown promise as a fungicide. Its derivatives were tested against several phytopathogenic fungi, demonstrating significant inhibitory effects on fungal growth . This application is particularly relevant in crop protection, where effective fungicides are needed to combat fungal diseases that threaten food security.

Herbicidal Properties

Studies have indicated that certain pyrazole derivatives can act as herbicides by interfering with plant growth processes. The mechanism often involves the inhibition of specific enzymes critical for plant development, making these compounds candidates for further exploration in agricultural chemistry .

Development of Functional Materials

The unique chemical structure of (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate allows for its incorporation into polymers and other materials to enhance their properties. Research into its use as a stabilizer or modifier in plastics and coatings has shown that it can improve thermal stability and mechanical strength .

Comparison with Similar Compounds

Key Observations:

Core Structure: The pyrazolone-hydrazinylidene backbone is conserved across analogues. Variations arise in substituents (e.g., phenyl, methyl, phenoxy) and ester groups (methyl vs. ethyl benzoate).

Electronic Effects : Electron-withdrawing groups (e.g., ester in the target compound) enhance stability via conjugation, while electron-donating groups (e.g., methyl in ) alter reactivity.

Stereochemistry : The E-configuration is dominant due to intramolecular hydrogen bonding (N–H⋯O), as seen in , which stabilizes the planar structure.

Computational and Crystallographic Insights

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (E)-methyl 2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate?

- Methodological Answer : Synthesis optimization involves selecting solvents with high polarity (e.g., dichloromethane or ethanol) to enhance reaction kinetics, as demonstrated in analogous pyrazole derivatives . Reaction time and temperature should be systematically varied (e.g., reflux conditions at 60–80°C for 12–24 hours). Purification via column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) improves purity, as seen in structurally related compounds . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of hydrazine derivatives to carbonyl precursors can further enhance yields.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example, the benzoate methyl group typically appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational tools (e.g., MassFrontier) improves accuracy .

Advanced Research Questions

Q. How does the E/Z isomerism of the hydrazinylidene group influence the compound’s reactivity and biological activity?

- Methodological Answer : The E-configuration stabilizes intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen, as observed in crystallographic studies of similar pyrazolones . This conformation may enhance binding to biological targets (e.g., enzymes or receptors). To assess isomer-specific effects, researchers can synthesize both E and Z isomers using photoirradiation (λ = 365 nm) and compare their bioactivity via enzymatic assays .

Q. What strategies resolve contradictions in spectroscopic data for structurally analogous compounds?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or tautomeric equilibria. For example, the keto-enol tautomerism of the 5-oxo-pyrazole ring can shift proton signals by 0.3–0.5 ppm. To address this, use variable-temperature NMR (VT-NMR) to track tautomer dynamics or employ 2D techniques (e.g., HSQC, HMBC) for unambiguous assignments .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the compound’s planar aromatic system and hydrogen-bonding motifs .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating this compound’s antioxidant activity in vitro?

- Methodological Answer :

- Positive Controls : Include standard antioxidants (e.g., ascorbic acid or Trolox) to benchmark activity in DPPH/ABTS assays.

- Negative Controls : Use solvent-only samples to rule out interference.

- Concentration Gradient : Test 0.1–100 µM ranges to establish dose-response curves.

- Triplicate Measurements : Ensure statistical significance (p < 0.05 via ANOVA) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (<1% v/v) to pre-dissolve the compound, ensuring compatibility with cell viability tests.

- Nanoparticle Encapsulation : Employ liposomal carriers or cyclodextrin complexes to enhance bioavailability, as demonstrated for hydrophobic pyrazole derivatives .

Structural & Functional Modifications

Q. Which substituents on the phenyl ring enhance the compound’s fluorescence properties for imaging applications?

- Methodological Answer : Electron-donating groups (e.g., –OCH₃, –NH₂) at the para position extend conjugation, shifting emission wavelengths to the visible range (λem = 450–550 nm). Substituent effects can be quantified via fluorescence quantum yield (ΦF) measurements using quinine sulfate as a reference .

Q. What synthetic routes enable the introduction of bioorthogonal handles (e.g., alkyne groups) for click chemistry applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.